molecular formula C11H10O2 B2591772 1,2-Dihydronaphthalene-1-carboxylic acid CAS No. 16827-42-2

1,2-Dihydronaphthalene-1-carboxylic acid

Cat. No.: B2591772
CAS No.: 16827-42-2
M. Wt: 174.199
InChI Key: XEKCTIFQAYFUSM-UHFFFAOYSA-N
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Description

1,2-Dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of a carboxylic acid group attached to a dihydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins using copper(II) triflate as a catalyst in tetrahydrofuran at elevated temperatures . Another method includes the dearomatization of naphthalene derivatives by nucleophilic addition of organometallic reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted naphthalenes, dihydronaphthalenes, and tetrahydronaphthalenes, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

1,2-dihydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKCTIFQAYFUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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